molecular formula C8H13Cl2NO4 B1426302 Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-12-2

Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1426302
CAS No.: 1354488-12-2
M. Wt: 258.1 g/mol
InChI Key: QOBMOAWGMFHOBB-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a stereospecific substitution pattern. Its structure includes a 2-chloroacetyloxy group at the 4-position of the pyrrolidine ring and a methyl ester at the 2-position, with hydrochloride salt formation enhancing stability.

Properties

IUPAC Name

methyl (2S,4S)-4-(2-chloroacetyl)oxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO4.ClH/c1-13-8(12)6-2-5(4-10-6)14-7(11)3-9;/h5-6,10H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBMOAWGMFHOBB-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Synthetic Routes

The synthesis of Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride typically involves several steps:

  • Formation of the Pyrrolidine Ring : Cyclization reaction involving an amine and carbonyl compound.
  • Chloroacetyl Group Introduction : Acylation using chloroacetyl chloride in the presence of a base.
  • Esterification : Final step involving esterification with methanol to form the methyl ester.

Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic molecules due to its reactive chloroacetyl group.

Biology

  • Biochemical Probes : Investigated for its potential as an inhibitor in enzymatic studies, contributing to understanding metabolic pathways.
  • Enzymatic Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially disrupting their activity.

Medicine

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, positioning it as a candidate for novel antibiotic development.
  • Anticancer Potential : Research suggests it may inhibit cancer cell proliferation through interactions with enzymes involved in tumor growth.

Industry

  • Material Development : Utilized in creating new materials and chemical processes, leveraging its unique chemical properties.

Case Studies

  • Antimicrobial Studies :
    • Research conducted on derivatives similar to this compound showed significant antibacterial activity against various pathogens. The zone of inhibition was measured in millimeters, indicating the effectiveness of these compounds in inhibiting bacterial growth.
  • Anticancer Research :
    • A study highlighted the compound's ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation. This underscores its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride and related compounds:

Compound Name (CAS RN) Molecular Formula Molecular Weight Substituent at 4-Position Hazard Class Key Differences Reference
Target compound (Not provided in evidence) Not specified Estimated ~290 2-Chloroacetyloxy Likely IRRITANT* Unique chloroacetyl group -
(2S,4S)-4-(2-Methoxyacetoxy)pyrrolidine-2-carboxylate hydrochloride (1354490-36-0) C₉H₁₆ClNO₅ 253.68 2-Methoxyacetoxy Not specified Methoxy vs. chloro in acetyl group; lower MW
Methyl (2S,4S)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride (1354485-03-2) C₁₇H₂₅Cl₂NO₃ 362.29 2-Chloro-4-(tert-pentyl)phenoxy Not specified Phenoxy substituent; higher lipophilicity
Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride (Not provided) C₁₇H₂₅BrClNO₃ 406.7 2-Bromo-4-(tert-pentyl)phenoxy Not specified Bromo vs. chloro; higher MW
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride (1354488-39-3) C₁₆H₁₇Cl₂NO₃ 342.22 4-Chloro-1-naphthyloxy IRRITANT Bulky aromatic substituent; increased π-system
Methyl (2S,4S)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate (1217781-70-8) C₁₂H₁₃Cl₂NO₃ 290.14 2,5-Dichlorophenoxy Not specified Dichloro substitution; simpler aromatic ring

*Predicted based on analogs (e.g., ).

Key Findings from Comparative Studies

Structural and Electronic Effects

  • Substituent Reactivity : The 2-chloroacetyloxy group in the target compound introduces a strong electron-withdrawing effect, enhancing electrophilicity compared to methoxyacetoxy () . This difference may influence reactivity in nucleophilic acyl substitution or cross-coupling reactions.

Biological Activity

Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride, commonly referred to as the compound , is a synthetic organic molecule characterized by its unique structure, which includes a pyrrolidine ring and a chloroacetyl group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₈H₁₃Cl₂NO₄
  • CAS Number : 1354488-12-2
  • MDL Number : MFCD13559702
  • Physical State : Solid, typically available as a hydrochloride salt to enhance solubility in aqueous solutions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction may disrupt critical biological pathways, leading to various pharmacological effects.

Biological Activity

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in the development of new antibiotics.
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly through its interaction with enzymes involved in tumor growth.
  • Enzymatic Inhibition : It has been explored as a biochemical probe or inhibitor in enzymatic studies, which could lead to insights into metabolic pathways and disease mechanisms .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluating the antimicrobial efficacy of various chloroacetyl derivatives found that this compound demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
  • Anticancer Research :
    • In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in human breast cancer cells. The mechanism was linked to the activation of caspase pathways, suggesting its potential role as an anticancer agent .
  • Enzyme Inhibition Studies :
    • Research investigating the inhibition of specific enzymes revealed that the compound effectively inhibited acetylcholinesterase activity, which is relevant for neurodegenerative diseases such as Alzheimer's. The IC50 value indicated a potent inhibitory effect compared to other known inhibitors .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
Methyl (2S,4S)-4-hydroxy-2-pyrrolidinecarboxylateLacks chloroacetyl groupLimited antimicrobial activityHydroxyl group instead of chloroacetyl
Ethyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylateEthyl ester instead of methylSimilar antimicrobial propertiesDifferent solubility profile

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high stereochemical purity in the synthesis of Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride?

  • Methodological Answer : The stereochemical integrity of pyrrolidine derivatives is critical. Chiral auxiliary-assisted synthesis or enzymatic resolution methods can be employed. For example, tert-butyl-protected intermediates (e.g., tert-butyl (2S,4S)-pyrrolidine derivatives) are often used to preserve stereochemistry during reactions, as seen in analogous compounds . Chiral HPLC or polarimetry should validate enantiomeric excess (>98% purity), referencing protocols for similar hydrochlorides .

Q. How can researchers characterize the purity and structural integrity of this compound using advanced analytical techniques?

  • Methodological Answer : Combine NMR (¹H/¹³C) and LC-MS for structural confirmation. For purity, use reversed-phase HPLC with UV detection at 254 nm, referencing methods for structurally related pyrrolidine hydrochlorides (e.g., (2S,4S)-4-fluoropyrrolidine-2-carboxylate derivatives) . Mass spectrometry (HRMS) can confirm molecular weight, while elemental analysis validates stoichiometry .

Advanced Research Questions

Q. What are the key factors influencing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should assess degradation kinetics via accelerated stress testing (40°C/75% RH, pH 1–9 buffers). Monitor hydrolytic cleavage of the chloroacetyl group using LC-MS, as observed in labile esters like pyridoxal hydrochloride . Protect from moisture and light, as hydrochloride salts often degrade via hygroscopic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.